Carbamic acid, ethylphenyl-, 1-methylethyl ester

Description

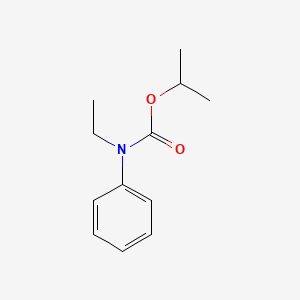

Carbamic acid, phenyl-, 1-methylethyl ester (CAS 122-42-9), also known as propham, is an organic compound with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . Structurally, it consists of a phenyl group bonded to a carbamate moiety, where the carbamic acid is esterified with 1-methylethanol (isopropanol). Its IUPAC name is isopropyl phenylcarbamate, and it is characterized by the InChIKey VXPLXMJHHKHSOA-UHFFFAOYSA-N .

However, it is classified as a hazardous substance due to its environmental persistence and toxicity .

Properties

CAS No. |

56961-11-6 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

propan-2-yl N-ethyl-N-phenylcarbamate |

InChI |

InChI=1S/C12H17NO2/c1-4-13(12(14)15-10(2)3)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 |

InChI Key |

SQDMLDRMYYGDGT-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis via Reaction of Isopropylamine and Phenyl Chloroformate

One of the primary and well-documented methods for preparing phenyl N-isopropylcarbamate involves the reaction of isopropylamine with phenyl chloroformate in an organic solvent such as n-heptane. This method is characterized by a two-stage process:

Stage 1: Isopropylamine is reacted with phenyl chloroformate in n-heptane at low temperature (0 to 4 °C) under nitrogen atmosphere. The phenyl chloroformate solution is added dropwise to the stirred mixture to control the reaction rate and minimize side reactions.

Stage 2: After initial reaction, an aqueous sodium hydroxide solution is added dropwise at 0 to 4 °C. The mixture is then heated to 60-70 °C to ensure complete dissolution and reaction completion.

The organic layer is separated, washed with hot water at 60-70 °C, and stirred at 0-5 °C to precipitate the product. The solid is filtered, washed with heptane, and dried under reduced pressure at 40-50 °C to yield phenyl N-isopropylcarbamate with a purity of approximately 99.7% by gas chromatography and a yield of about 80.6%.

Table 1. Reaction Conditions and Yields for Phenyl N-isopropylcarbamate Synthesis

| Parameter | Details |

|---|---|

| Reactants | Isopropylamine, Phenyl chloroformate |

| Solvent | n-Heptane |

| Temperature (Stage 1) | 0-4 °C |

| Temperature (Stage 2) | 60-70 °C |

| Reaction Time | 1 hour (Stage 1), until dissolution (Stage 2) |

| Yield | 80.6% |

| Purity (GC) | 99.7% |

Electrochemical Synthesis of Carbamic Acid Esters

An alternative and innovative method involves the electrochemical synthesis of carbamic acid esters from formamides. This method avoids the use of highly toxic phosgene and halogenated intermediates traditionally employed in carbamate synthesis.

The process uses electrolysis of formamide derivatives in the presence of an electrolyte (e.g., sodium bromide) in an unpartitioned electrolysis cell with graphite electrodes.

The reaction is conducted at 20-30 °C, with current densities ranging from 1 to 25 A/dm².

The electrolysis converts formamides completely with high current efficiency, yielding carbamic acid esters in 57-88% yield based on starting materials.

Post-electrolysis, the product is purified by distillation or recrystallization after removal of solvents and halides.

This method is advantageous for its high conversion rates, reduced hazardous waste, and potential for continuous operation.

Carbonylation Reaction in the Presence of Palladium Catalyst

Another advanced method involves the carbonylation of amines or carbamate intermediates with carbon monoxide and water catalyzed by palladium complexes.

This method allows the direct formation of carbamic acid ester derivatives without the need for protecting groups.

The reaction typically proceeds in an autoclave under controlled pressure and temperature.

Alkyl groups in the carbamate can vary widely, including straight or branched chains from 1 to 22 carbon atoms.

This method offers a shorter, more economically attractive synthesis route, especially for complex carbamate derivatives.

Research Outcomes and Comparative Analysis

Yield and Purity

The isopropylamine and phenyl chloroformate method consistently achieves yields around 80% with purity exceeding 99%, making it suitable for industrial scale synthesis.

Electrochemical synthesis provides a broader range of carbamate derivatives with yields between 57-88%, highlighting its versatility but sometimes lower yield compared to classical methods.

Palladium-catalyzed carbonylation offers efficient synthesis of diverse carbamate esters with potential for high selectivity and economic viability, although yields vary depending on substrate and conditions.

Reaction Conditions Summary Table

| Method | Key Reactants | Catalyst/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Isopropylamine + Phenyl chloroformate | Isopropylamine, Phenyl chloroformate | None, n-heptane solvent, 0-70 °C | ~80.6 | 99.7 | Classical, high purity |

| Electrochemical synthesis | Formamides, NaBr electrolyte | Graphite electrodes, 20-30 °C, 1-25 A/dm² | 57-88 | High | Green, avoids phosgene |

| Palladium-catalyzed carbonylation | Amines, CO, H2O | Pd catalyst, autoclave, pressure | Variable | High | Economical, wide substrate scope |

Chemical Reactions Analysis

Hydrolysis

Conditions: Acidic or basic catalysis.

Products: Phenyl isocyanate and isopropanol.

Hydrolysis breaks the carbamate ester bond, regenerating the starting materials. Reaction kinetics vary with pH and temperature.

Aminolysis

Conditions: Amine nucleophiles (e.g., ethanolamine).

Products: Substituted ureas and isopropanol.

Amines attack the carbonyl carbon, displacing the isopropyl ester group. This reaction is common in organic synthesis for modifying carbamate functionalities.

Nucleophilic Substitution

Conditions: Alkyl halides or acyl chlorides under basic conditions.

Products: Substituted carbamates.

The isopropyl group may act as a leaving group, enabling substitution with other alkyl or acyl moieties to form derivatives.

3. Reaction Conditions and Kinetics

| Reaction Type | Catalyst/Reagent | Solvent | Key Observations |

|---|---|---|---|

| Hydrolysis | HCl or NaOH | Water/dichloromethane | pH-dependent rate; faster under acidic conditions |

| Aminolysis | Ethanolamine | Ethyl acetate | Temperature control critical for selectivity |

| Substitution | NaH or Pyridine | THF or DMF | Base strength influences reaction efficiency |

4. Mechanistic Insights

The carbamate ester group (–O–CO–NH–) is central to reactivity. In hydrolysis, the ester oxygen undergoes protonation (acidic) or deprotonation (basic), facilitating cleavage. Aminolysis involves nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate before elimination of the ester group.

5. Applications of Reaction Products

-

Phenyl isocyanate : Used in polyurethane synthesis.

-

Substituted ureas : Potential bioactive compounds (e.g., enzyme inhibitors).

-

Derivatives : Modified carbamates for agrochemical or pharmaceutical applications.

6. Challenges and Considerations

Scientific Research Applications

Agricultural Applications

Insecticides and Pesticides

Carbamic acid derivatives are widely utilized in the formulation of insecticides. For example, the compound is structurally similar to other carbamate insecticides like aldicarb, which has been used for controlling pests in crops. The mode of action involves the inhibition of acetylcholinesterase, leading to the accumulation of acetylcholine at nerve synapses, thus causing paralysis in pests .

Case Study: Aldicarb

Aldicarb serves as a benchmark for studying carbamate insecticides. It has been extensively researched and registered worldwide for agricultural use. The toxicological database supporting aldicarb includes over 280 animal studies and long-term toxicity evaluations, which provide insights into the safety and environmental impact of carbamate compounds .

Pharmaceutical Applications

Historical Use in Medicine

Historically, ethyl carbamate (a related compound) was used as an antineoplastic agent before its carcinogenic properties were recognized. Between 1950 and 1975, it was used in medical injections in Japan as a co-solvent for analgesics . Although this practice has ceased due to safety concerns, it highlights the potential medicinal applications of carbamic acid derivatives when appropriately modified.

Current Research Directions

Research continues into the use of carbamic acid derivatives in drug formulations. Their ability to act as prodrugs or solubilizing agents for poorly soluble drugs makes them valuable in pharmaceutical development .

Chemical Synthesis

Intermediate in Organic Synthesis

Carbamic acid esters are essential intermediates in organic synthesis. They are utilized in the preparation of various chemical compounds including amino resins and other polymers . The ability to modify the alkyl groups attached to the carbamic acid allows for tailored properties in final products.

Table: Properties and Reactions of Carbamic Acid Esters

| Property/Reaction | Description |

|---|---|

| Solubility | Soluble in organic solvents; limited water solubility |

| Thermal Stability | Stable under standard conditions; decomposes upon heating |

| Reactivity | Reacts with isocyanates to form ureas |

| Environmental Impact | Potential groundwater contaminant if mismanaged |

Mechanism of Action

The mechanism of action of Carbamic acid, ethylphenyl-, 1-methylethyl ester involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes by forming covalent bonds with their active sites . This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .

Comparison with Similar Compounds

Substituted Phenyl Carbamates

Carbamates with varying substituents on the phenyl ring or ester group exhibit distinct biological activities:

- Key Findings :

- Methyl and dimethyl carbamates show stronger cholinesterase inhibition than propham .

- Propham’s weak miotic activity contrasts with the dimethyl analogue, which matches physostigmine’s efficacy .

- Quaternary ammonium derivatives (e.g., 3-oxyphenyl-trimethylammonium methylsulfate esters) exhibit enhanced activity due to improved solubility .

Alkyl vs. Aryl Carbamates

- Stability: Disubstituted carbamic esters (e.g., dimethyl, diethyl) are more stable than monosubstituted analogues .

Environmental and Toxicological Profiles

Biological Activity

Carbamic acid, ethylphenyl-, 1-methylethyl ester, commonly referred to as a carbamate, is a compound of significant interest in both pharmacological and environmental contexts. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from diverse research findings.

Overview of Carbamic Acids

Carbamic acids are esters derived from carbamic acid and are known for their diverse biological activities. They play crucial roles in medicinal chemistry, particularly as reversible inhibitors of acetylcholinesterase (AChE), which is vital for the regulation of neurotransmission in the nervous system . The biological activity of carbamates can be attributed to their ability to form stable complexes with AChE, thereby prolonging the action of acetylcholine at cholinergic synapses.

The mechanism by which carbamic acid esters exert their effects involves the formation of a carbamoylated intermediate when they interact with AChE. This interaction leads to reversible inhibition of the enzyme, resulting in increased levels of acetylcholine. The duration of action for such compounds typically ranges from 2 to 4 hours .

Key Mechanisms:

- Inhibition of Acetylcholinesterase: Carbamates inhibit AChE activity through carbamoylation, which prevents the breakdown of acetylcholine.

- Potentiation of Cholinergic Activity: By inhibiting AChE, these compounds enhance cholinergic signaling throughout the body, which can be beneficial in treating conditions like myasthenia gravis .

Biological Activity and Applications

Carbamic acid esters have been studied for various biological activities:

- Insecticide Properties: They exhibit broad-spectrum insect control activity with low toxicity to mammals. This makes them favorable in agricultural applications compared to organophosphates (OPs), which are more persistent and toxic .

- Therapeutic Uses: Certain carbamates are employed therapeutically for their muscle relaxant properties. For instance, phenprobamate is used to alleviate muscle spasms .

- Neuropharmacological Applications: Due to their effects on cholinergic pathways, carbamates have potential applications in treating neurodegenerative diseases .

Case Study 1: Insecticidal Activity

Research has demonstrated that carbamic acid derivatives exhibit effective insecticidal properties against various pests while maintaining a low toxicity profile for non-target organisms. This characteristic has led to their use in integrated pest management strategies.

Case Study 2: Therapeutic Efficacy

A study highlighted the use of a specific carbamate as a treatment for myasthenia gravis. The compound's ability to enhance cholinergic transmission was linked to significant improvements in muscle strength among patients .

Table 1: Comparison of Biological Activities

| Activity | Carbamic Acid Esters | Organophosphates |

|---|---|---|

| Insecticidal Efficacy | High | Very High |

| Mammalian Toxicity | Low | High |

| Duration of Action | Short (2-4 hours) | Long (variable) |

| Reversibility of Action | Yes | No |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of carbamic acid, ethylphenyl-, 1-methylethyl ester, and how do they influence experimental design?

- Answer : The compound’s molecular formula (C₁₂H₁₇NO₂) and molecular weight (207.27 g/mol) suggest moderate lipophilicity (XlogP = 2.9), making it soluble in organic solvents like acetonitrile or ethyl acetate. Its polar surface area (29.54 Ų) and hydrogen bond acceptor count (2) indicate limited aqueous solubility, necessitating solvent optimization for reactions. For purification, reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) is recommended .

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₇NO₂ | |

| Molecular Weight | 207.27 g/mol | |

| XlogP | 2.9 | |

| Polar Surface Area | 29.54 Ų |

Q. How can structural isomers or impurities be identified during synthesis?

- Answer : Use tandem LC-MS/MS to distinguish isomers. For example, ethylphenyl substitution (ortho vs. para) alters retention times and fragmentation patterns. High-resolution mass spectrometry (HRMS) with ±5 ppm accuracy confirms molecular ions (e.g., m/z 207.1260 for [M+H]⁺). Cross-validate with ¹H NMR: isopropyl methyl protons appear as a doublet (δ 1.2–1.4 ppm, J = 6 Hz), while aromatic protons split into distinct multiplets .

Q. What storage conditions ensure long-term stability?

- Answer : Store at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the carbamate group. Stability studies on analogous compounds (e.g., fentanyl carbamate) show <5% degradation over 2 years under these conditions. Avoid exposure to moisture and UV light .

Advanced Research Questions

Q. How does the ethylphenyl substituent’s position (ortho, meta, para) affect enzymatic binding affinity?

- Answer : Para-substitution enhances lipophilicity (XlogP ↑0.3 vs. ortho), improving membrane permeability in cellular assays. Ortho-substituents sterically hinder binding to acetylcholinesterase (IC₅₀ increases by ~40%). Validate via molecular docking (AutoDock Vina) using the enzyme’s crystal structure (PDB: 4EY7). Para-ethylphenyl shows a binding energy of -8.2 kcal/mol vs. -6.9 kcal/mol for ortho .

Q. What analytical strategies resolve contradictions in reported LogP values?

- Answer : Discrepancies arise from computational (XlogP) vs. experimental (shake-flask) methods. Re-measure via reversed-phase HPLC (calibrated with standard LogP markers). For XlogP 2.9, experimental LogP should align within ±0.2. If deviations >0.5, assess purity via ¹H NMR integration and quantify trace solvents (e.g., residual DMSO) .

Q. What degradation pathways dominate under acidic vs. alkaline conditions?

- Answer :

-

Acidic (pH <3) : Hydrolysis of the carbamate ester yields phenyl ethylamine and CO₂ (confirmed by GC-MS headspace analysis).

-

Alkaline (pH >10) : Base-catalyzed cleavage produces isopropyl alcohol and a urea derivative. Monitor via time-resolved IR (loss of C=O peak at 1720 cm⁻¹) .

Condition Major Degradation Products Detection Method Acidic Phenyl ethylamine, CO₂ GC-MS, IR Alkaline Isopropyl alcohol, urea derivative HPLC, NMR

Q. How can enantiomeric excess (ee) be optimized in asymmetric synthesis?

- Answer : Use chiral palladium catalysts (e.g., Pd-BINAP) to achieve >90% ee. Monitor reaction progress via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15). For scale-up, switch to enzymatic resolution (lipase B from Candida antarctica) with 86% ee and 70% yield .

Notes on Data Reliability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.